3-(1H-pyrrol-2-yl)quinoline
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Overview
Description
3-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that consists of a quinoline ring fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often used to prepare marinoquinolines, which are structurally related to this compound . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrole and quinoline rings, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
3-(1H-pyrrol-2-yl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial, antifungal, and antineoplastic agent.
Materials Science: The unique structural features of this compound make it a valuable building block for the synthesis of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Compounds containing the this compound fragment can be used to detect metal ions such as zinc, cadmium, and mercury, as well as for the selective detection of water and fluoride ions.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes . In the case of its antineoplastic properties, the compound may interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines: These compounds share a similar structural framework with 3-(1H-pyrrol-2-yl)quinoline and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of the pyrrole and quinoline rings, which endows it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H10N2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)quinoline |
InChI |
InChI=1S/C13H10N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-9,14H |
InChI Key |
FALUURNVEHLDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CN3 |
Origin of Product |
United States |
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